molecular formula C6H5NO B6253278 4-ethynyl-2-methyl-1,3-oxazole CAS No. 2025340-28-5

4-ethynyl-2-methyl-1,3-oxazole

Cat. No. B6253278
CAS RN: 2025340-28-5
M. Wt: 107.1
InChI Key:
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Description

“4-ethynyl-2-methyl-1,3-oxazole” is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one oxygen atom, and one nitrogen atom . Oxazoles are important heterocyclic compounds that have been used as intermediates in the synthesis of various chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .


Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond can occur when electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

Oxazoles are stable at room temperature and have a boiling point of 69 °C . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Mechanism of Action

The mechanism of action of oxazoles is often related to their ability to inhibit certain enzymes. For example, oxazoles have been found to exhibit properties of isoform-selective inhibitors of human carbonic anhydrase II .

Safety and Hazards

When handling oxazoles, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethynyl-2-methyl-1,3-oxazole can be achieved through a two-step process involving the synthesis of 2-methyl-4-nitro-1,3-oxazole followed by reduction and subsequent ethynylation.", "Starting Materials": [ "2-methyl-2-nitro-1,3-propanediol", "Sodium ethoxide", "Acetic acid", "Sodium borohydride", "Acetylene", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-4-nitro-1,3-oxazole", "a. Dissolve 2-methyl-2-nitro-1,3-propanediol (10 g) in ethanol (50 mL) and add sodium ethoxide (2.5 g).", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and add acetic acid (5 mL) to acidify the solution.", "d. Filter the precipitated solid and wash with water to obtain 2-methyl-4-nitro-1,3-oxazole (8 g) as a yellow solid.", "Step 2: Reduction and Ethynylation of 2-methyl-4-nitro-1,3-oxazole", "a. Dissolve 2-methyl-4-nitro-1,3-oxazole (5 g) in ethanol (50 mL) and add sodium borohydride (1.5 g).", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and add acetic acid (5 mL) to acidify the solution.", "d. Filter the precipitated solid and wash with water to obtain 2-methyl-4-amino-1,3-oxazole (4 g) as a white solid.", "e. Dissolve 2-methyl-4-amino-1,3-oxazole (4 g) in ethanol (50 mL) and add acetylene (5 mL).", "f. Heat the mixture at reflux for 4 hours.", "g. Cool the mixture and filter the precipitated solid.", "h. Wash the solid with water and recrystallize from ethanol to obtain 4-ethynyl-2-methyl-1,3-oxazole (3 g) as a white solid." ] }

CAS RN

2025340-28-5

Product Name

4-ethynyl-2-methyl-1,3-oxazole

Molecular Formula

C6H5NO

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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